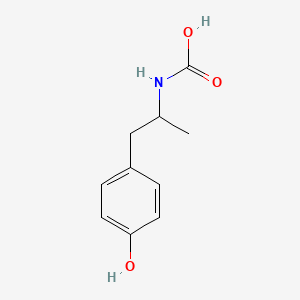

1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a hydroxyphenyl group attached to a propan-2-ylcarbamic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid typically involves the reaction of 4-hydroxybenzaldehyde with isopropylamine, followed by the addition of carbon dioxide. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the carbamic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbamic acid group can be reduced to form amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkoxides or halides can be employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced carbamic acid derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Leptin Receptor Modulation

Recent studies have indicated that compounds similar to 1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid can act as small molecule leptin receptor modulators. These compounds show potential in treating conditions such as inflammation, atherosclerosis, diabetic retinopathy, and nephropathy by modulating leptin receptor activity .

2. Muscarinic Receptor Antagonism

Research has demonstrated that derivatives of this compound exhibit muscarinic receptor antagonist activity. Such activity is beneficial in treating pulmonary disorders like chronic obstructive pulmonary disease (COPD) and asthma. The antagonistic properties help in bronchodilation, thus improving respiratory function .

Biological Research Applications

1. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties. This characteristic is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It is believed to mitigate neuronal damage through its antioxidant capabilities and modulation of neuroinflammatory pathways .

Data Table: Summary of Applications

Case Studies

Case Study 1: Leptin Receptor Modulators

A study published on small molecule leptin receptor modulators highlighted the effectiveness of compounds structurally related to this compound in reducing inflammation markers in diabetic models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting therapeutic potential in metabolic syndrome .

Case Study 2: Muscarinic Antagonists for COPD

Research conducted on muscarinic receptor antagonists demonstrated that compounds derived from this compound provided significant bronchodilation effects when administered to patients with COPD. The study noted improved lung function and reduced frequency of exacerbations compared to traditional therapies .

Mecanismo De Acción

The mechanism of action of 1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamic acid group can participate in covalent bonding. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxyphenylacetic acid: Similar structure but lacks the carbamic acid group.

4-Hydroxyphenylpropanoic acid: Similar structure but lacks the isopropyl group.

4-Hydroxyphenylcarbamic acid: Similar structure but lacks the propan-2-yl group.

Uniqueness

1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid is unique due to the presence of both the hydroxyphenyl and propan-2-ylcarbamic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid, also known as a derivative of carbamic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its hydroxyphenyl group and carbamic acid moiety, which may contribute to its interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A hydroxyphenyl group that may participate in hydrogen bonding.

- A carbamic acid group that can form covalent bonds with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its interactions with enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), showing promising inhibitory effects. For example, certain derivatives exhibited Ki values in the nanomolar range against these enzymes, indicating potent inhibitory activity .

- Receptor Modulation : The compound acts on various receptors, including the leptin receptor, which is implicated in metabolic regulation and inflammation. Compounds with similar structures have shown potential as leptin receptor antagonists, suggesting that this compound may also possess similar properties .

Biological Activities

This compound has demonstrated several biological activities:

- Anti-inflammatory Effects : Research indicates that this compound could modulate inflammatory pathways, potentially useful for treating conditions associated with chronic inflammation .

- Antioxidant Properties : The hydroxyphenyl group contributes to antioxidant activity, which may protect cells from oxidative stress.

- Antimicrobial Activity : Some studies have reported weak antimicrobial properties against specific bacterial strains, although further research is needed to establish efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

These findings highlight the diverse biological activities associated with this compound and underscore the need for further investigation into its therapeutic applications.

Propiedades

IUPAC Name |

1-(4-hydroxyphenyl)propan-2-ylcarbamic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(11-10(13)14)6-8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLQPBANDWKDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.